Ethyl 2-(1,3-dioxolan-2-yl)acetate
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Overview
Description
Ethyl 2-(1,3-dioxolan-2-yl)acetate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Safety Assessment in Fragrance Ingredients
Ethyl 2-methyl-1,3-dioxolane-2-acetate, a closely related compound, has been extensively evaluated for safety in various contexts. Studies have shown it to be non-genotoxic and have no significant safety concerns regarding skin sensitization at current usage levels. Moreover, it poses no significant risk in terms of reproductive, developmental, or repeated dose toxicity. Its environmental impact was also assessed, showing it to not be harmful to aquatic environments based on its current usage in Europe and North America (Api et al., 2018).
Synthetic Applications
The compound is valuable in synthetic chemistry. For example, it can be converted into chiral propylene oxide, a significant product in organic synthesis, through a series of reactions involving vicinal diols and hydrogen bromide in acetic acid. This transformation underscores the compound's potential in creating optically pure intermediates (Golding, Hall, & Sakrikar, 1973).
Fuel Cell Applications
In the context of fuel cells, some acetals including ethyl 2-(1,3-dioxolan-2-yl)acetate have been studied for their electrooxidation properties. The research indicates that acetals might be superior fuels compared to methanol due to their lower overvoltage in anodic reactions. This discovery is crucial for advancing fuel cell technology (Savadogo & Yang, 2001).
Pharmaceutical and Chemical Industries
The compound has been utilized in the synthesis of various pharmaceuticals and chemicals. One notable example is its use in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1. This illustrates its versatility and value in creating medically significant compounds (Ramesh et al., 2017).
Catalytic Applications
Its application extends to catalysis as well. For instance, the acetalization of ethylene glycol with methyl 2-napthyl ketone over solid acids demonstrates the compound's efficacy as a catalyst. This has implications for industries such as fragrances, cosmetics, and pharmaceuticals, where such catalytic processes are vital (Yadav & Katole, 2014).
Safety and Hazards
Ethyl 2-(1,3-dioxolan-2-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, can cause serious eye damage/eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .
Mechanism of Action
Target of Action
Ethyl 2-(1,3-dioxolan-2-yl)acetate, also known as Fructone , is primarily used as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries . It is known for its strong, fruity, apple-like, slightly green odor . .
Mode of Action
It is likely that the compound interacts with olfactory receptors, given its use in fragrances and flavorings . .
Biochemical Pathways
Given its use in fragrances and flavorings, it may interact with olfactory pathways . .
Pharmacokinetics
It is a colorless liquid with a density of 1.1±0.1 g/cm3 and a boiling point of 208.0±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in fragrances and flavorings, it may influence sensory perception, particularly smell . .
Properties
IUPAC Name |
ethyl 2-(1,3-dioxolan-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJQVSEJWUQPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282947 |
Source
|
Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-78-8 |
Source
|
Record name | NSC28932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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